4-[2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid
Description
4-[2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid is a complex organic compound that features a thiazolidine ring, a nitrophenyl group, and a butanoic acid moiety
Properties
IUPAC Name |
4-[2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-22-11-3-2-9(8-10(11)16(20)21)14-15(6-7-23-14)12(17)4-5-13(18)19/h2-3,8,14H,4-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSKOJCEAQIESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 4-methoxy-3-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base to form the thiazolidine ring. This intermediate is then reacted with succinic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
- Reduction
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